molecular formula C10H11BrO B1257880 1-(3-Bromo-4-methylphenyl)propan-2-one CAS No. 930794-10-8

1-(3-Bromo-4-methylphenyl)propan-2-one

Cat. No.: B1257880
CAS No.: 930794-10-8
M. Wt: 227.1 g/mol
InChI Key: ZQRXFXATQQPGIE-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methylphenyl)propan-2-one is a substituted propanone derivative featuring a bromine atom and a methyl group on the aromatic ring. Its molecular formula is C₁₀H₁₁BrO, with a molecular weight of 227.10 g/mol. The bromine substituent at the 3-position and methyl group at the 4-position influence its electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions .

Properties

IUPAC Name

1-(3-bromo-4-methylphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-7-3-4-9(5-8(2)12)6-10(7)11/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRXFXATQQPGIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Bromo-4-methylphenyl)propan-2-one typically involves the bromination of 4-methylacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a temperature range of 0-5°C to ensure controlled bromination . Industrial production methods often involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

1-(3-Bromo-4-methylphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures. Major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives.

Scientific Research Applications

1-(3-Bromo-4-methylphenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of therapeutic agents.

    Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The bromine atom in the compound plays a crucial role in its reactivity, facilitating various chemical transformations. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles. Additionally, the presence of the acetone group allows for nucleophilic addition reactions, contributing to its versatility in chemical synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

1-(3-Bromo-4-fluorophenyl)propan-2-one (C₉H₈BrFO, MW 231.06 g/mol)
  • Key Differences : Replaces the methyl group with a fluorine atom at the 4-position.
  • Impact: Electronic Effects: Fluorine is electron-withdrawing (-I effect), reducing electron density on the aromatic ring compared to the methyl group (-CH₃, +I effect). This may lower reactivity in electrophilic substitution reactions .
2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one (C₁₀H₁₀BrClO, MW 261.55 g/mol)
  • Key Differences : Additional chlorine substituent at the 3-position.
  • Impact :
    • Steric Hindrance : The combined bulk of bromine and chlorine may hinder nucleophilic attack at the carbonyl group.
    • Electronic Effects : Dual electron-withdrawing halogens increase the electrophilicity of the ketone, enhancing reactivity in α-arylation reactions .
2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one (C₁₆H₁₃BrO, MW 307.18 g/mol)
  • Key Differences: Incorporates a conjugated enone system (C=C) and a phenyl group.
  • Impact :
    • Reactivity : The α,β-unsaturated ketone structure facilitates Michael addition or Diels-Alder reactions, unlike the saturated propan-2-one backbone of the target compound.
    • Crystallography : Extended conjugation improves molecular packing efficiency, as evidenced by X-ray diffraction studies .

Crystallographic and Hydrogen-Bonding Patterns

  • 1-(3-Bromo-4-methylphenyl)propan-2-one : Methyl groups disrupt hydrogen-bonding networks, leading to less dense crystal packing compared to fluorine analogs .
  • 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one : Chlorine and bromine substituents create halogen-halogen interactions, stabilizing the crystal lattice .
  • 2-Bromo-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one : Sulfur atoms participate in S···Br interactions, a feature absent in the target compound .

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